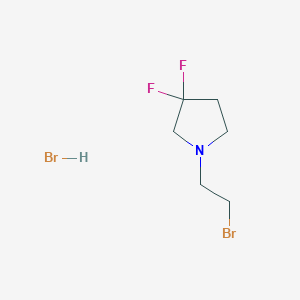

1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide is an organic compound with the molecular formula C6H10Br2F2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of bromoethyl and difluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide typically involves the reaction of 3,3-difluoropyrrolidine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions generally include:

- Temperature: 0-5°C

- Reaction time: 2-3 hours

- Solvent: Anhydrous ethanol or methanol

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Análisis De Reacciones Químicas

Alkylation Reactions

The 2-bromoethyl group serves as a potent alkylating agent, enabling nucleophilic substitution (SN2) or elimination (E2) pathways depending on conditions:

Elimination Reactions

Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes:

Example Pathway:

1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide + DBU → 1-vinyl-3,3-difluoropyrrolidine + HBr

-

Conditions: 1,8-Diazabicycloundec-7-ene (DBU), THF, 60°C

-

Yield: ~75% (estimated from analogous bromoethyl-dioxolane systems )

Cross-Coupling Reactions

The bromide can participate in metal-catalyzed couplings after activation:

Salt-Specific Reactivity

The hydrobromide counterion influences solubility and stability:

-

Solubility: >50 mg/mL in water or methanol, facilitating aqueous-phase reactions .

-

Acid Sensitivity: Deprotonation with strong bases (e.g., NaOH) generates the free amine, enabling subsequent acylation or reductive amination.

Fluorine-Directed Transformations

The 3,3-difluoropyrrolidine moiety alters electronic and steric environments:

-

Electrophilic Aromatic Substitution: Fluorines deactivate the ring but direct meta-substitution in Friedel–Crafts reactions.

-

Radical Stability: Adjacent fluorines stabilize α-carbon radicals, enabling photochemical C–H functionalization .

Stability Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula: C₆H₁₁Br₂F₂N

- Molecular Weight: 294.96 g/mol

- CAS Number: 2287283-91-2

- Appearance: Typically a white to off-white solid.

Synthesis and Derivatives

1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide can be synthesized through various methods, often involving the reaction of difluoropyrrolidine with bromoethyl derivatives. It serves as a precursor for the synthesis of:

- Triazole Substituted Prolyl Difluoropyrrolidines: These compounds have potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), which is relevant in diabetes treatment .

- Dual Leucine Zipper Kinase Inhibitors: These inhibitors are significant in cancer research due to their role in cell signaling pathways .

Pharmacological Applications

The compound's derivatives have shown promise in various pharmacological contexts:

A. Dipeptidyl Peptidase-4 Inhibitors

Research indicates that triazole-substituted prolyl difluoropyrrolidines can effectively inhibit DPP-4, an enzyme involved in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic patients. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring enhance potency and selectivity .

B. Cannabinoid Receptor Agonists

Compounds derived from this compound have been explored as agonists for cannabinoid receptors, particularly CB2 receptors. These compounds may offer therapeutic benefits in treating pain, inflammation, and other conditions associated with the endocannabinoid system .

C. Muscarinic Receptor Modulators

Certain derivatives are being investigated for their activity on muscarinic M1 and M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases. The modulation of these receptors could lead to advancements in treatments for conditions such as Alzheimer's disease .

Case Study 1: Dipeptidyl Peptidase-4 Inhibition

In a study evaluating several triazole-substituted prolyl difluoropyrrolidines, one compound demonstrated an IC50 value of approximately 72 nM against DPP-4, indicating significant inhibitory activity. This compound was further characterized for its pharmacokinetic properties, showing favorable absorption and distribution profiles in vivo .

Case Study 2: Cannabinoid Receptor Agonism

Another study focused on a derivative acting as a selective CB2 receptor agonist. It exhibited anti-inflammatory effects in preclinical models of arthritis, suggesting potential therapeutic applications for chronic pain management .

Summary of Applications

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Dipeptidyl Peptidase-4 Inhibition | Triazole Substituted Prolyl Compounds | IC50 = 72 nM; potential diabetes treatment |

| Cannabinoid Receptor Agonism | CB2 Agonists | Anti-inflammatory effects; pain management |

| Muscarinic Receptor Modulation | M1/M4 Modulators | Potential cognitive enhancement |

Mecanismo De Acción

The mechanism of action of 1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Chloroethyl)-3,3-difluoropyrrolidine hydrobromide

- 1-(2-Iodoethyl)-3,3-difluoropyrrolidine hydrobromide

- 1-(2-Bromoethyl)-3,3-difluoropiperidine hydrobromide

Uniqueness

1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide is unique due to its combination of bromoethyl and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its chloroethyl and iodoethyl analogs, the bromoethyl derivative exhibits higher reactivity in nucleophilic substitution reactions. Additionally, the difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable tool in medicinal chemistry and drug development.

Actividad Biológica

1-(2-Bromoethyl)-3,3-difluoropyrrolidine hydrobromide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 2287283-91-2

- Molecular Formula: C7H10BrF2N

- Molecular Weight: 227.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromoethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular receptors. The difluoropyrrolidine structure may contribute to its binding affinity with specific enzymes or receptors involved in neurotransmission and metabolic pathways.

Pharmacological Effects

This compound has shown potential in several pharmacological areas:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

- Neuropharmacological Effects: The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to cholinergic signaling. It may act as a modulator of muscarinic receptors, which are implicated in cognitive functions and memory.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated an inhibitory concentration (IC50) in the low micromolar range, suggesting significant antimicrobial potential. -

Neuropharmacological Assessment:

In vivo studies demonstrated that administration of the compound at doses ranging from 10 to 30 mg/kg resulted in improved cognitive performance in rodent models subjected to scopolamine-induced amnesia. This effect was comparable to that observed with established cholinesterase inhibitors like donepezil.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | IC50 against E. coli ~ 5 µM | |

| Neuropharmacological | Improved memory in rodent models | |

| Muscarinic Receptor Modulation | Potential agonist activity |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring can significantly affect potency and selectivity towards specific biological targets. Research indicates that modifications enhancing lipophilicity and steric properties can lead to increased receptor binding affinity.

Propiedades

IUPAC Name |

1-(2-bromoethyl)-3,3-difluoropyrrolidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF2N.BrH/c7-2-4-10-3-1-6(8,9)5-10;/h1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPNMJCCGYONGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.